molecular formula C15H14BrNO2 B13859690 Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate

Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate

Cat. No.: B13859690
M. Wt: 320.18 g/mol
InChI Key: ZIFPJDUNBLIQGT-UHFFFAOYSA-N
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Description

Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a phenyl ester moiety attached to a pyridine ring

Preparation Methods

The synthesis of Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-cyclopropylpyridine followed by esterification with phenyl carboxylate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve cost-effective synthesis.

Chemical Reactions Analysis

Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and phenol.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate can be compared with other pyridine derivatives, such as:

    4-Bromo-2-cyclopropylpyridine: Lacks the phenyl ester group, resulting in different chemical properties and applications.

    Phenyl 2-cyclopropylpyridine-1(2H)-carboxylate: Lacks the bromine atom, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

phenyl 4-bromo-2-cyclopropyl-2H-pyridine-1-carboxylate

InChI

InChI=1S/C15H14BrNO2/c16-12-8-9-17(14(10-12)11-6-7-11)15(18)19-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7H2

InChI Key

ZIFPJDUNBLIQGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C=C(C=CN2C(=O)OC3=CC=CC=C3)Br

Origin of Product

United States

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